molecular formula C12H7BrN4 B13788798 3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine

3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine

Cat. No.: B13788798
M. Wt: 287.11 g/mol
InChI Key: AEICNENUNUSGNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that features a pyrido[3,4-e][1,2,4]triazine core substituted with a 4-bromophenyl group.

Chemical Reactions Analysis

3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)pyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C12H7BrN4

Molecular Weight

287.11 g/mol

IUPAC Name

3-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazine

InChI

InChI=1S/C12H7BrN4/c13-9-3-1-8(2-4-9)12-15-11-7-14-6-5-10(11)16-17-12/h1-7H

InChI Key

AEICNENUNUSGNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CN=C3)N=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.